molecular formula C13H9ClFNO2 B11852879 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene

1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene

Cat. No.: B11852879
M. Wt: 265.67 g/mol
InChI Key: MCDIQQOHDRDMQV-UHFFFAOYSA-N
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Description

1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene is a halogenated aromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a chloro(4-fluorophenyl)methyl substituent at the ortho position. The chloro(4-fluorophenyl)methyl group consists of a methylene bridge (-CH-) bonded to a chlorine atom and a 4-fluorophenyl moiety. This structural complexity imparts unique electronic and steric properties, distinguishing it from simpler nitrobenzene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

1-[chloro-(4-fluorophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9ClFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H

InChI Key

MCDIQQOHDRDMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method is the nitration of 1-(Chloro(4-fluorophenyl)methyl)benzene. This reaction is carried out by treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The nitration reaction introduces the nitro group into the benzene ring, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development. The presence of both chloro and nitro groups can enhance the biological activity of the resulting molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro and fluorophenyl groups can enhance the compound’s ability to bind to biological targets, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related nitrobenzene derivatives (Table 1). Key differences include:

  • Substituent complexity : The chloro(4-fluorophenyl)methyl group introduces steric bulk and electronic effects absent in simpler derivatives like 1-chloro-4-nitrobenzene.
  • Halogenation : Fluorine and chlorine substituents influence polarity, boiling points, and reactivity.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Toxicity Data
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene C₁₃H₉ClFNO₂ 281.67* -CH(Cl)(4-FC₆H₄), -NO₂ Solid (predicted) Not reported Limited data
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 -Cl, -NO₂ Yellow crystalline solid 83–85 Carcinogenic (GHS Category 2)
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 171.58 -CH₂Cl, -NO₂ Solid ~100 Irritant (skin/eyes)
1-(4-Chlorophenyl)-4-nitrobenzene C₁₂H₉ClNO₂ 234.66 -C₆H₄Cl, -NO₂ Solid Not reported Not available

*Calculated based on structural analogy.

Toxicity and Environmental Impact

  • Carcinogenicity: 1-Chloro-4-nitrobenzene is classified as carcinogenic due to metabolite generation (e.g., nitroso intermediates) . The target compound’s toxicity remains unstudied but may share risks due to structural similarity.

Biological Activity

1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene is a compound of significant interest due to its diverse biological activities, including potential mutagenicity, carcinogenicity, and various metabolic pathways. This article synthesizes the findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a chloro group, a nitro group, and a fluorinated phenyl ring. Its chemical formula is C7H6ClFNO2C_7H_6ClFNO_2, and it exists as a crystalline solid at room temperature with limited solubility in water.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce single-strand DNA breaks in cultured rat hepatocytes and in vivo in mouse models, suggesting a potential mechanism for its carcinogenic effects . The compound's metabolism leads to the formation of 4-chloroaniline, which has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) due to its tumorigenic activity observed in animal studies .

Metabolic Pathways

The metabolism of this compound primarily involves:

  • Nitro-group reduction : This leads to the formation of reactive metabolites that can interact with cellular macromolecules.
  • Glutathione conjugation : This pathway results in the formation of mercapturic acids, which are significant urinary metabolites following exposure.
  • Ring-hydroxylation : This transformation can influence the compound's reactivity and biological effects .

Acute Toxicity

The acute toxicity of this compound has been assessed in various animal models. The oral LD50 values have been reported as 294 mg/kg in male rats and 565 mg/kg in female rats . Symptoms of poisoning include cyanosis, indicating methemoglobinemia as a major effect.

Long-term Exposure Effects

In chronic exposure studies involving Fischer 344/N rats and B6C3F1 mice, significant pathological changes were observed. Notably, vascular tumors such as hemangiosarcomas were reported, reinforcing the compound's potential carcinogenicity . Hematological analyses indicated oxidative damage to red blood cells, leading to regenerative anemia.

Occupational Exposure

A notable case involved accidental exposure among workers who inhaled this compound. Subsequent analyses revealed that while the parent compound was not detected in urine, several metabolites were identified, highlighting the compound's complex metabolic fate in humans .

Summary of Findings

Biological Activity Findings
MutagenicityInduces DNA breaks; positive in bacterial mutation assays.
CarcinogenicityClassified as Group 2B by IARC; induces tumors in animal studies.
MetabolismMajor pathways include nitro reduction and glutathione conjugation.
Acute ToxicityLD50 values: Male rats - 294 mg/kg; Female rats - 565 mg/kg.
Long-term EffectsPathological changes include hemangiosarcomas; methemoglobinemia observed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene?

  • Methodology :

  • Step 1 : Start with a substituted benzene precursor (e.g., 4-fluorobenzyl chloride) and introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Step 2 : Use coupling reactions (e.g., Friedel-Crafts alkylation) to attach the chloro(4-fluorophenyl)methyl group. Catalytic Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane (DCM) are typical .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., deshielding effects from nitro and fluorine groups) .
  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C-Cl at ~550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential during handling?

  • Guidelines :

  • Use local exhaust ventilation and closed systems to minimize vapor exposure .
  • Wear nitrile gloves , safety goggles , and lab coats ; avoid skin contact due to potential irritancy .
  • Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting reactivity data for the nitro group in this compound be resolved?

  • Approach :

  • Perform kinetic studies under varying conditions (pH, solvent polarity) to assess nitro group reduction or substitution tendencies.
  • Compare with structurally similar compounds (e.g., 1-[Chloro(difluoro)methoxy]-4-nitrobenzene) to isolate electronic vs. steric effects .
  • Use DFT calculations to model transition states and identify rate-determining steps .

Q. What strategies optimize this compound’s derivatives for biological activity studies?

  • Design Framework :

  • Substituent Modification : Replace the nitro group with bioisosteres (e.g., cyano, sulfonamide) to modulate solubility and target binding .
  • Fluorine Tuning : Adjust fluorophenyl substitution (para vs. meta) to enhance metabolic stability or blood-brain barrier penetration .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases .

Q. How do solvent effects influence its reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Test polar aprotic solvents (DMSO, DMF) vs. non-polar solvents (toluene) in SNAr reactions with amines or thiols.
  • Monitor reaction progress via TLC and quantify yields with LC-MS.
  • Correlate solvent dielectric constants with reaction rates to identify optimal media .

Q. Can computational modeling predict its crystallographic behavior?

  • Protocol :

  • Generate crystal structure predictions (CSP) using software like Mercury or Materials Studio.
  • Compare predicted lattice parameters with experimental X-ray diffraction data (e.g., CCDC entries for analogous nitroaromatics) .
  • Analyze packing motifs (e.g., π-π stacking, halogen bonding) to guide co-crystal design .

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